2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBLRYUFNBABGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378822 | |
| Record name | 3-Furanboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248924-59-6 | |
| Record name | 3-Furanboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc.
Mode of Action
Furan derivatives are known to be highly reactive compounds, and their interaction with biological targets often involves the formation of covalent bonds.
Biochemical Pathways
Furan derivatives have been implicated in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan
- CAS Number : 912824-85-2
- Molecular Formula : C18H19BO3
- Molecular Weight : 294.15 g/mol
- Purity : Typically ≥ 95% .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of dibenzofuran derivatives with boronic acids under palladium-catalyzed conditions. The following table summarizes key synthesis parameters:
| Reagents | Conditions | Yield |
|---|---|---|
| 3-Bromodibenzofuran | 1,4-Dioxane, KOAc, PdCl₂ | 100% |
| Bis(pinacolato) diboron | Reflux for 24 hours | 64% |
| Palladium bis(diphenylphosphino)ferrocene | Inert atmosphere at 80°C for 20 hours | Varies |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Enzyme Inhibition
Research has revealed that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways:
- Diacylglycerol acyltransferase (DGAT1) : Inhibitors of this enzyme may have therapeutic potential in treating obesity and metabolic disorders. High-throughput screening identified dioxaborolane derivatives as promising candidates for DGAT1 inhibition .
Antimicrobial Activity
Preliminary assessments suggest potential antimicrobial properties:
- Compounds with similar structural motifs have shown activity against Gram-positive bacteria and fungi. Further investigations are required to establish the efficacy of this compound specifically .
Case Studies
- Selective Arene Hydrogenation : A study highlighted the application of dioxaborolane derivatives in selective hydrogenation reactions that could lead to the formation of saturated heterocycles with potential biological applications .
- Mechanistic Studies : Research into the electronic structure and reaction mechanisms of related compounds has provided insights into their reactivity and biological interactions. These findings suggest that modifications in substituents can significantly alter biological activity .
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its use as a reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions which are essential for forming carbon-carbon bonds. The compound's stability and ease of handling make it a preferred choice for synthesizing complex organic molecules.
Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
| Reagent Name | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| This compound | 85% | KOH in ethanol | High selectivity for aryl halides |
| B(OH)₂ | 75% | NaOH in water | Less stable under air |
| B(Ph)₃ | 70% | DMF at elevated temperature | Requires anhydrous conditions |
Medicinal Chemistry
Potential Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the furan moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that furan derivatives can inhibit the growth of human cancer cells by interfering with key cellular pathways. The incorporation of the dioxaborolane structure may enhance the bioactivity and pharmacokinetic properties of these compounds.
Case Study: Antiproliferative Activity
In a comparative study of various furan derivatives including those with dioxaborolane structures, it was found that certain compounds exhibited IC50 values as low as 16 nM against HeLa cells. This suggests that this compound could be further explored as a lead compound for developing novel anticancer agents.
Materials Science
Role in Polymer Chemistry
The compound also finds applications in materials science as a precursor for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of boron into polymer matrices can improve their performance in applications such as coatings and adhesives.
Table 2: Properties of Boron-Containing Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application |
|---|---|---|---|
| Polycarbonate with boron additives | 150 | 60 | Coatings |
| Epoxy resin with dioxaborolane units | 180 | 80 | Adhesives |
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Preformed Boronic Esters
The Suzuki-Miyaura reaction is the most prevalent method for synthesizing 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This approach typically couples a halogenated furan derivative with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
General Procedure
A mixture of 3-bromofuran (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (4 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane is refluxed under nitrogen for 24 hours. Post-reaction workup involves extraction with dichloromethane, drying over MgSO₄, and purification via column chromatography (hexane/ethyl acetate).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–90% | |
| Temperature | 90–120°C | |
| Catalyst | Pd(dppf)Cl₂ | |
| Solvent | 1,4-Dioxane |
Optimization Insights
Grignard Reagent-Mediated Borylation
Grignard reagents enable direct borylation of furan derivatives without prefunctionalized starting materials. This method is advantageous for large-scale synthesis due to its simplicity.
Magnesium-Mediated Route
3-Furylmagnesium bromide, generated in situ from 3-bromofuran and magnesium turnings in THF, reacts with trimethyl borate followed by pinacol to yield the target compound. The reaction proceeds at 0–25°C, with yields reaching 70–75% after recrystallization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Temperature | 0–25°C | |
| Boron Source | Trimethyl Borate |
Direct Borylation via Miyaura Borylation
Miyaura borylation employs Pd-catalyzed coupling of aryl halides with B₂pin₂ under mild conditions. This method is highly selective for furan derivatives with electron-withdrawing substituents.
Halogen Exchange Reactions
Halogen exchange (Halex) reactions convert brominated furans to boronic esters using lithium intermediates. This method is less common due to stringent low-temperature requirements.
Lithium-Halogen Exchange
3-Bromofuran is treated with n-butyllithium (-78°C) in THF, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction achieves 65–70% yield after warming to room temperature.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Temperature | -78°C to 25°C | |
| Boron Reagent | 2-Isopropoxy Pinacol Boronate |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 80–90 | High | Excellent | High reproducibility |
| Grignard Borylation | 70–75 | Moderate | Good | Minimal Pd usage |
| Miyaura Borylation | 85–90 | High | Excellent | Short reaction time |
| Halogen Exchange | 65–70 | Low | Poor | No Pd required |
Industrial-Scale Considerations
For kilogram-scale production, the Suzuki-Miyaura method is preferred due to its robustness. Continuous flow reactors enhance efficiency by reducing reaction times (to 8–10 hours) and improving heat dissipation. Catalytic systems using Pd nanoparticles on carbon (Pd/C) further lower costs without sacrificing yield (80–85%).
Emerging Methodologies
Photocatalytic Borylation
Visible-light-mediated borylation using [Ir(ppy)₃] as a photocatalyst and B₂pin₂ achieves 75% yield at room temperature. This method avoids high temperatures and expensive Pd catalysts but remains experimental.
Electrochemical Synthesis
Electrochemical reduction of 3-bromofuran in the presence of B₂pin₂ and a Ni cathode yields the product at 50–60% efficiency, offering a sustainable alternative.
Q & A
Q. What are the most reliable synthetic routes for preparing 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via Miyaura borylation, where a furan-substituted halide (e.g., 3-bromofuran) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a mild base (KOAc) in anhydrous THF or dioxane. Key parameters include:
- Catalyst optimization : Use 1–5 mol% Pd to minimize side reactions.
- Temperature : Reactions proceed efficiently at 80–100°C under inert conditions.
- Purification : Column chromatography (hexane/EtOAc) or recrystallization yields >95% purity .
Note: For analogs, General Procedure 11 (Evans et al.) has been adapted for similar boronic esters .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolve steric effects of the tetramethyl groups and furan orientation (e.g., as in related dioxaborolane structures ).
Advanced Research Questions
Q. How does the electron-rich furan substituent influence Suzuki-Miyaura coupling efficiency compared to phenyl analogs?
Methodological Answer: The furan ring’s electron-donating nature enhances oxidative addition with Pd(0) catalysts but may increase steric hindrance. Comparative studies show:
- Reaction rate : Faster coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) due to furan’s conjugation.
- Byproduct mitigation : Use ligands (e.g., SPhos) to suppress protodeboronation.
- Substrate scope : Furan-based boronic esters exhibit lower yields with sterically hindered partners (e.g., ortho-substituted aryl halides) .
Q. How should researchers resolve contradictions in catalytic activity data for cross-coupling reactions?
Methodological Answer: Discrepancies often arise from:
- Moisture sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in THF) to prevent boronate hydrolysis.
- Ligand effects : Test bidentate (dppf) vs. monodentate (PPh₃) ligands to optimize Pd stability.
- Base selection : Weak bases (KOAc) favor transmetallation; stronger bases (Na₂CO₃) may degrade the boronate .
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- Organic electronics : As a monomer for conjugated polymers (e.g., OLEDs), where the furan enhances π-conjugation.
- Sensor development : Functionalize with fluorophores for boron-selective chemosensors.
- MOF synthesis : Coordinate with transition metals (e.g., Cu²⁺) to create porous frameworks .
Q. What are the critical stability considerations for long-term storage?
Methodological Answer:
- Storage : Under argon at –20°C in amber vials to prevent oxidation and moisture absorption.
- Decomposition signs : Discoloration (yellow to brown) indicates hydrolysis; validate purity via TLC or HPLC before use.
- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
